(2-Amino-5-chlorophenyl)boronic acid

Description

Molecular Architecture and Crystallographic Analysis

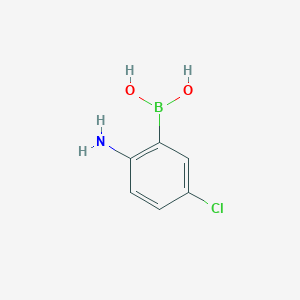

The molecular architecture of this compound is defined by its chemical formula C₆H₇BClNO₂ with a molecular weight of 171.39 g/mol for the free acid form. The compound features a phenyl ring bearing three distinct functional groups: the boronic acid moiety (-B(OH)₂), an amino group (-NH₂) at the ortho position, and a chlorine atom at the meta position relative to the boron center. The spatial arrangement of these substituents creates a unique molecular geometry that significantly influences the compound's physical and chemical properties.

Crystallographic analysis of related ortho-substituted phenylboronic acid derivatives reveals important structural insights that can be extrapolated to this compound. Studies of ortho-substituted arylboronic acids demonstrate that these compounds typically form dimeric structures in the solid state through hydrogen bonding between boronic acid groups. The boronic acid functionality maintains a trigonal planar geometry around the boron center, with typical B-O bond lengths of approximately 1.371 Å and B-C bond lengths of 1.565 Å, as observed in phenylboronic acid crystal structures.

The presence of the ortho-amino group introduces additional complexity to the crystal packing through potential intramolecular and intermolecular hydrogen bonding interactions. The amino group can participate in N-H···O hydrogen bonding with neighboring boronic acid hydroxyl groups, creating extended supramolecular networks. The chlorine substituent at the 5-position provides additional intermolecular interactions through weak C-H···Cl contacts, which have been observed in related chloro-substituted aromatic compounds.

Table 1: Molecular Parameters of this compound

The pinacol ester derivative of this compound, with the molecular formula C₁₂H₁₇BClNO₂ and molecular weight 253.53 g/mol, provides additional structural information. In the pinacol ester form, the boron center adopts a tetrahedral geometry due to coordination with the diol moiety, which stabilizes the compound and prevents hydrolysis of the boronic acid functionality.

Electronic Configuration and Resonance Stabilization Effects

The electronic configuration of this compound is characterized by the interplay between electron-donating and electron-withdrawing substituents on the aromatic ring. The amino group at the 2-position acts as a strong electron-donating group through both inductive and resonance effects, while the chlorine atom at the 5-position exhibits weak electron-withdrawing inductive effects and weak electron-donating resonance effects.

The boronic acid group itself is electron-deficient due to the vacant p-orbital on the boron center, making it an electron-withdrawing substituent. This creates a complex electronic environment where multiple competing effects influence the overall electron density distribution around the aromatic ring. The amino group's resonance donation can partially compensate for the electron-withdrawing nature of both the boronic acid and chlorine substituents.

Quantum chemical calculations and nuclear magnetic resonance spectroscopy studies of related phenylboronic acid derivatives provide insights into the electronic effects of substituents. The presence of electron-donating groups typically increases the electron density at the boron center, potentially affecting the Lewis acidity of the boronic acid functionality and its reactivity toward nucleophiles. The amino group's proximity to the boronic acid moiety in the ortho position may lead to intramolecular interactions that further modulate the electronic properties.

Table 2: Electronic Effects of Substituents in this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect |

|---|---|---|---|---|

| Amino (-NH₂) | 2 | Weak Withdrawing | Strong Donating | Net Donating |

| Chloro (-Cl) | 5 | Moderate Withdrawing | Weak Donating | Net Withdrawing |

| Boronic Acid (-B(OH)₂) | 1 | Strong Withdrawing | None | Net Withdrawing |

The electronic configuration also influences the compound's spectroscopic properties. The ultraviolet-visible absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the aromatic system, with the amino group potentially causing bathochromic shifts due to its electron-donating character. Nuclear magnetic resonance spectroscopy reveals chemical shifts that reflect the electronic environment of each carbon and hydrogen atom, with the ortho-amino substitution pattern creating distinct coupling patterns and chemical shift distributions.

Comparative Analysis with Ortho-/Para-Substituted Phenylboronic Acid Derivatives

Comparative analysis of this compound with other substituted phenylboronic acid derivatives reveals important structure-activity relationships and synthetic utility patterns. The ortho-substitution pattern in this compound creates unique steric and electronic environments that differ significantly from para-substituted analogs and other ortho-substituted derivatives.

Studies of ortho-substituted phenylboronic acids demonstrate that steric hindrance from ortho substituents can significantly influence crystal packing and hydrogen bonding patterns. Unlike para-substituted derivatives that typically adopt the standard phenylboronic acid structural motif with anti-anti hydrogen bonding arrangements, ortho-substituted compounds often display altered supramolecular assemblies due to steric constraints and additional intermolecular interactions.

The (5-amino-2-chlorophenyl)boronic acid isomer, while sharing the same molecular formula, exhibits different substitution patterns that lead to distinct properties. In this isomer, the amino group is positioned meta to the boronic acid group (5-position) while chlorine occupies the ortho position (2-position). This arrangement creates different steric interactions and electronic effects compared to this compound.

Comparison with other amino-substituted phenylboronic acids reveals the importance of substitution position on reactivity and selectivity in synthetic applications. The ortho-amino substitution in this compound may provide coordination sites for metal catalysts in cross-coupling reactions, potentially leading to enhanced reactivity or altered selectivity profiles compared to meta- or para-substituted analogs.

Table 3: Comparative Analysis of Substituted Phenylboronic Acid Derivatives

| Compound | Amino Position | Chloro Position | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 2 (ortho) | 5 (meta) | 171.39 g/mol | Ortho amino coordination potential |

| (5-Amino-2-chlorophenyl)boronic acid | 5 (meta) | 2 (ortho) | 171.39 g/mol | Ortho chloro steric hindrance |

| 4-Aminophenylboronic acid | 4 (para) | - | 136.94 g/mol | Extended conjugation |

| 2-Chlorophenylboronic acid | - | 2 (ortho) | 156.37 g/mol | Minimal electronic perturbation |

The presence of both amino and chloro substituents in this compound creates opportunities for selective functionalization and derivatization reactions. The amino group can undergo acylation, alkylation, or condensation reactions while preserving the boronic acid functionality, enabling the synthesis of more complex molecular architectures. The chlorine substituent provides a site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, offering additional synthetic versatility.

Crystallographic studies of related compounds suggest that this compound likely adopts a hydrogen-bonded dimeric structure similar to other phenylboronic acid derivatives, but with modified packing arrangements due to the specific substitution pattern. The ortho-amino group may participate in additional hydrogen bonding interactions that influence the overall crystal structure and potentially affect physical properties such as solubility and melting point.

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHRUWKNTBNIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674845 | |

| Record name | (2-Amino-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003042-41-8 | |

| Record name | (2-Amino-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from 2-Amino-5-chlorophenyl Precursors via Borylation

A common approach involves starting from 2-amino-5-chlorophenyl derivatives (such as halides or triflates) and introducing the boronic acid group via palladium-catalyzed cross-coupling with diboron reagents.

- Catalysts: Palladium(II) chloride or palladium on carbon.

- Reagents: Bis(pinacolato)diboron or pinacolborane.

- Conditions: Mild to moderate temperatures, often in polar aprotic solvents.

- Advantages: High selectivity and good yields.

- Challenges: Cost of diboron reagents and catalyst recovery.

This method aligns with the general palladium-catalyzed borylation of aryl halides and is adaptable for amino and chloro-substituted phenyl rings.

Direct Borylation of 2-Amino-5-chlorobenzene

Direct C–H borylation catalyzed by iridium or rhodium complexes can be employed:

- Catalysts: Iridium complexes with bipyridine ligands.

- Reagents: Diboron esters.

- Outcome: Direct formation of the boronic acid group at the desired position.

- Benefits: Atom-economical and avoids pre-functionalized aryl halides.

- Limitations: Regioselectivity must be carefully controlled to target the 2-amino-5-chloro substitution pattern.

Lithiation Followed by Boronation

Lithium-halogen exchange on 2-amino-5-chlorophenyl halides followed by reaction with trialkyl borates or boron halides:

- Procedure: Treatment of aryl halide with n-butyllithium at low temperature to generate aryllithium intermediate, then quenching with boron electrophile.

- Advantages: High regioselectivity and yields.

- Drawbacks: Requires strict anhydrous and low-temperature conditions; sensitive to functional groups.

- Recent Advances: Application of flow chemistry to suppress side reactions and improve yield and safety.

Related Synthetic Routes from Patents and Literature

Oxidative Chlorination of 2-Aminopyridine (Patent CN106432069A)

While this patent describes preparation of 2-amino-5-chloropyridine, it demonstrates mild and efficient chlorination methods using sodium hypochlorite and hydrochloric acid, which could inspire chlorination steps in phenyl ring derivatives:

- Advantages: Mild conditions, safe reagents, 72% yield.

- Implication: Efficient installation of chloro substituent on amino-substituted heterocycles could be adapted for phenyl systems.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Pd-catalyzed cross-coupling | 2-Amino-5-chlorophenyl halides | PdCl2, bis(pinacolato)diboron | Mild temp., polar aprotic solvent | High selectivity; cost of catalyst and reagents |

| Direct C–H borylation | 2-Amino-5-chlorobenzene | Iridium complex, diboron esters | Controlled regioselectivity | Atom-economical; regioselectivity critical |

| Lithiation and boronation | 2-Amino-5-chlorophenyl halides | n-Butyllithium, boron electrophiles | Low temp., anhydrous | High regioselectivity; requires strict conditions |

| Multi-step from m-chlorophenyl derivatives | m-Chlorophenyl propanone | Nitration, ketal formation, reduction steps | Multi-step; industrial scale | High yield in reduction; indirect boronic acid introduction |

| Oxidative chlorination (related) | 2-Aminopyridine | NaClO, HCl | Mild, safe | 72% yield; inspiration for chlorination steps |

Research Findings and Considerations

- Catalyst choice significantly impacts yield and selectivity; palladium catalysts are widely used but costly.

- Functional group tolerance is critical due to the presence of amino and chloro groups; protecting groups may be necessary in some routes.

- Flow chemistry offers promising improvements in safety and yield for lithiation-borylation sequences.

- Industrial scalability favors methods with fewer steps and mild conditions, as highlighted in patent CN101723841B.

- Purification is facilitated by the crystalline nature of boronic acid derivatives, but care must be taken to avoid hydrolysis or degradation.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-chlorophenyl)boronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group to a nitro group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group back to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the boronic acid group, where nucleophiles replace the boronic acid moiety.

Major Products Formed:

Oxidation: Formation of 2-amino-5-chloronitrobenzene.

Reduction: Formation of 2-amino-5-chloroaniline.

Substitution: Formation of various boronic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research has shown that (2-Amino-5-chlorophenyl)boronic acid exhibits promising anticancer properties. A notable study investigated its effects on MCF-7 breast cancer cells, revealing that it significantly increased caspase-9 levels, indicating its role in promoting apoptosis through mitochondrial pathways. This suggests potential for developing new cancer therapies targeting apoptotic mechanisms.

b. Antibacterial Properties

The compound has also been studied for its antibacterial efficacy. It demonstrated high effectiveness against Class C β-lactamases, with Ki values ranging from 0.004 to 0.008 µM, indicating its potential as a lead compound for designing new antibacterial agents to combat resistant infections. Additionally, it has shown the ability to inhibit biofilm formation by Pseudomonas aeruginosa, which could be crucial in treating chronic bacterial infections associated with biofilms.

Biochemical Applications

a. Boronic Acid-Mediated PCR

A novel application of this compound is its use in boronic acid-mediated polymerase chain reaction (PCR) assays. This method allows for rapid and sensitive detection of gene-specific modifications, such as 5-hydroxymethylcytosine (5hmC). The optimized assay demonstrated significant enrichment of 5hmC in the Pax5 gene within mouse embryonic stem cells, highlighting its utility in genetic research and diagnostics .

Material Science

a. Synthesis of Functional Materials

This compound is utilized in the synthesis of various functional materials, including polymers and nanomaterials. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can be exploited in creating responsive materials for applications in sensors and drug delivery systems.

Case Studies

Mechanism of Action

The mechanism by which (2-Amino-5-chlorophenyl)boronic acid exerts its effects depends on the specific application. In enzyme inhibition, for example, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Substituent Effects on pKa and Reactivity

The pKa of boronic acids is critical for their binding affinity to diols (e.g., sugars) and enzymatic activity.

Key Comparisons :

- (5-Chloro-2-methylphenyl)boronic acid : The methyl (-CH₃) group is electron-donating, raising pKa (estimated ~8.5–9.0) and reducing diol-binding efficiency at physiological pH. This limits its use in glucose-sensing or drug delivery .

- (2-Butoxy-5-chlorophenyl)boronic acid: The butoxy (-OCH₂CH₂CH₂CH₃) group increases hydrophobicity, reducing aqueous solubility. Its pKa (~7.8) is higher than (2-Amino-5-chlorophenyl)boronic acid, making it less reactive in physiological conditions .

- (3-Bromo-5-chlorophenyl)boronic acid: Bromo (-Br) substitution further lowers pKa (~6.5–7.0), but the lack of an amino group reduces solubility and hydrogen-bonding capacity .

Binding Affinity and Selectivity

Under identical buffer conditions (pH 7.4), this compound exhibits a glucose association constant (Ka) of ~12 M⁻¹, higher than analogs like (5-Chloro-2-methylphenyl)boronic acid (Ka ~8 M⁻¹) due to its optimized pKa and hydrogen-bonding capability . However, it underperforms fluorinated analogs (e.g., 3-AcPBA, Ka ~30 M⁻¹) in glucose sensing, highlighting a trade-off between solubility and binding strength .

Data Table: Comparative Analysis of Chlorophenyl Boronic Acids

Medicinal Chemistry

This compound’s balanced pKa and solubility make it a candidate for protease inhibitors (e.g., bortezomib analogs) and antibody-drug conjugates. Its amino group facilitates conjugation to peptides, unlike methyl- or alkoxy-substituted analogs .

Sensor Development

While less fluorescent than naphthalene-based boronic acids, its amino group allows functionalization with fluorophores (e.g., HPBI derivatives), enabling use in glucose-sensing platforms .

Limitations

Compared to fluorinated boronic acids (e.g., 4-MCPBA), it has lower diol-binding constants, limiting efficacy in high-precision applications. Additionally, protodeboronation remains a concern in acidic environments .

Biological Activity

(2-Amino-5-chlorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview

Chemical Structure and Properties

- Molecular Formula : C6H6ClBNO2

- Molecular Weight : 171.39 g/mol

- IUPAC Name : this compound

The compound features an amino group at the 2-position and a chlorine atom at the 5-position on the phenyl ring, along with a boronic acid functional group. This unique structure contributes to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as enzyme inhibitors. They are known to form reversible covalent bonds with serine or cysteine residues in active sites of enzymes. For instance, studies have shown that derivatives of phenylboronic acids can inhibit urease activity, which is crucial in treating conditions like kidney stones and urinary infections .

Interaction with Biomolecules

Boronic acids are recognized for their ability to interact with diols, making them useful in targeting glycoproteins and other carbohydrate-containing biomolecules. This property has implications for drug design, particularly in developing targeted therapies for diseases such as cancer .

Anticancer Activity

A notable study demonstrated the anticancer potential of this compound derivatives. In vitro assays revealed that these compounds could induce apoptosis in various cancer cell lines by modulating key signaling pathways . The mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors.

Antibacterial and Antiviral Properties

Research has also highlighted the antibacterial and antiviral activities of boronic acids. For example, this compound showed significant inhibitory effects against bacterial strains such as Staphylococcus aureus and exhibited antiviral properties against certain viruses by interfering with their replication processes .

Data Table: Biological Activity Summary

Q & A

Q. What structural features improve the thermal stability of boronic acids for material applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.